Product packaging for 7-Bromoimidazo[1,2-a]pyridine(Cat. No.:CAS No. 808744-34-5)

7-Bromoimidazo[1,2-a]pyridine

Cat. No.: B152697
CAS No.: 808744-34-5
M. Wt: 197.03 g/mol
InChI Key: OASOJRLJBDCVNU-UHFFFAOYSA-N
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Description

Historical Trajectory of Imidazo[1,2-a]pyridine (B132010) Research

The exploration of imidazo[1,2-a]pyridines dates back several decades, with early research focusing on their fundamental synthesis and characterization. frontierspecialtychemicals.com Over the years, the field has evolved significantly, driven by the discovery of the diverse biological activities exhibited by these compounds. researchgate.netnih.gov This has led to the development of numerous synthetic methodologies, including classical condensation reactions and more modern transition-metal-catalyzed cross-coupling reactions, to access a wide array of substituted imidazo[1,2-a]pyridine derivatives. acs.orgacs.orgrsc.org The continuous development of these synthetic strategies has been crucial in enabling the systematic investigation of their structure-activity relationships (SAR). nih.gov

Significance of Fused Nitrogen Heterocycles in Contemporary Chemical Biology

Fused nitrogen heterocycles, such as imidazo[1,2-a]pyridines, are of immense importance in contemporary chemical biology. benthamdirect.comeurekaselect.com Their structural motifs are found in numerous natural products and biologically active molecules. researchgate.netresearchgate.net These scaffolds provide a rigid framework that can be readily functionalized, allowing for the precise positioning of various substituents in three-dimensional space. This structural versatility makes them ideal candidates for interacting with biological targets like enzymes and receptors with high specificity. nih.govigi-global.com Consequently, they are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of many therapeutic agents. nih.govresearchgate.net

Overview of Imidazo[1,2-a]pyridine Derivatives in Scholarly Investigations

The academic interest in imidazo[1,2-a]pyridine derivatives is vast and multifaceted. nih.gov Researchers have explored their potential in a wide range of therapeutic areas, including as anticancer, antituberculosis, and antiviral agents. nih.govnih.govrsc.org For instance, certain derivatives have shown promise as inhibitors of key enzymes involved in cancer progression, such as kinases. nih.govresearchgate.net Others have been investigated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govbio-conferences.org The ability to modify the imidazo[1,2-a]pyridine core at various positions has allowed for extensive SAR studies, leading to the identification of compounds with potent and selective biological activities. nih.govacs.org

Research Rationale for 7-Bromoimidazo[1,2-a]pyridine

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in research and synthesis.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₇H₅BrN₂ nih.govthermofisher.comsigmaaldrich.com
Molecular Weight 197.03 g/mol nih.govsigmaaldrich.com
Appearance Cream-colored crystals or powder thermofisher.com
Melting Point 49.0-61.0 °C thermofisher.com
IUPAC Name This compound nih.govthermofisher.comsynhet.com
CAS Number 808744-34-5 nih.govsigmaaldrich.comsigmaaldrich.com

| SMILES | C1=CN2C=CN=C2C=C1Br | nih.gov |

Synthesis and Characterization

The synthesis of this compound is well-documented in the scientific literature. A common method involves the reaction of a substituted aminopyridine with an α-haloketone. For instance, the synthesis of a related compound, 6-bromoimidazo[1,2-a]pyridine, is achieved by reacting 2-amino-5-bromopyridine (B118841) with monochloroacetaldehyde. A similar strategy can be employed for the 7-bromo isomer.

Spectroscopic techniques are essential for the characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. For example, in a related derivative, tert-Butyl 3-(7-bromoimidazo[1,2-a]pyridin-3-yl)-2-(diethoxyphosphoryl)acrylate, the proton at the 7-position of the imidazo[1,2-a]pyridine ring exhibits a characteristic signal in the 1H NMR spectrum. beilstein-journals.org Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

Research Applications

The primary research application of this compound lies in its role as a key building block in synthetic and medicinal chemistry. Its ability to undergo various chemical transformations allows for the creation of a diverse range of derivatives for biological screening. For example, the bromine atom can be readily displaced or used in cross-coupling reactions to introduce new functionalities, leading to the development of novel compounds with potential therapeutic properties. This synthetic versatility has positioned this compound and its derivatives as important tools in the quest for new and effective drugs. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2 B152697 7-Bromoimidazo[1,2-a]pyridine CAS No. 808744-34-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-1-3-10-4-2-9-7(10)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASOJRLJBDCVNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60568171
Record name 7-Bromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808744-34-5
Record name 7-Bromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromoimidazo[1,2-a]pyridine
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Synthetic Methodologies for 7 Bromoimidazo 1,2 a Pyridine and Its Derivatives

Foundational Synthetic Routes to the Imidazo[1,2-a]pyridine (B132010) Core

The construction of the imidazo[1,2-a]pyridine nucleus is primarily achieved through the formation of the five-membered imidazole (B134444) ring onto a pre-existing pyridine (B92270) ring. The most common starting material for this purpose is a 2-aminopyridine (B139424) derivative. The nitrogen atoms of 2-aminopyridine possess the requisite nucleophilicity to react with various electrophilic partners, leading to the desired fused heterocyclic system. For the synthesis of 7-bromoimidazo[1,2-a]pyridine, the corresponding starting material would be 4-bromo-2-aminopyridine.

Condensation Reactions of 2-Aminopyridines

The condensation of 2-aminopyridines with bifunctional reagents is a cornerstone in the synthesis of imidazo[1,2-a]pyridines. These reactions are versatile, generally high-yielding, and can be adapted to produce a wide array of substituted derivatives.

One of the most traditional and widely employed methods for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloaldehyde or α-haloketone. The reaction proceeds through an initial SN2 reaction where the endocyclic nitrogen of the pyridine ring attacks the electrophilic carbon of the α-halocarbonyl compound, forming an N-phenacylpyridinium salt intermediate. This is followed by an intramolecular cyclization via condensation between the exocyclic amino group and the carbonyl group, and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

This method can be performed under neutral or weakly basic conditions and has been shown to be effective even without a catalyst or solvent. amazonaws.com The versatility of this reaction allows for the synthesis of various substituted imidazo[1,2-a]pyridines by choosing appropriately substituted 2-aminopyridines and α-halocarbonyl compounds. For instance, the reaction of 4-bromo-2-aminopyridine with an α-haloketone would be a direct route to this compound derivatives.

Table 1: Examples of Imidazo[1,2-a]pyridine Synthesis via Condensation with α-Haloketones

2-Aminopyridine Derivativeα-HaloketoneProductYieldReference
2-Aminopyridine2-Bromoacetophenone2-Phenylimidazo[1,2-a]pyridine (B181562)Good to Excellent amazonaws.com
Substituted 2-AminopyridinesVarious α-HaloketonesSubstituted Imidazo[1,2-a]pyridinesGood to Excellent amazonaws.com
4-Chloro-2-aminopyridine2-Bromo-1-(4-methoxyphenyl)ethanone7-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridineNot specifiedInferred from amazonaws.com

Multicomponent reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules like imidazo[1,2-a]pyridines in a single step from three or more starting materials. These reactions are characterized by high atom economy and procedural simplicity.

The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines. nih.gov This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid. nih.gov The reaction proceeds through the formation of an imine from the 2-aminopyridine and the aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide, followed by an aromatizing tautomerization.

The GBB reaction is highly versatile, allowing for a wide range of substituents to be introduced into the final product by varying the three starting components. The use of a substituted 2-aminopyridine, such as 4-bromo-2-aminopyridine, in a GBB reaction would be expected to yield the corresponding 7-bromo-3-aminoimidazo[1,2-a]pyridine derivative. Recent studies have explored the use of various catalysts and reaction conditions, including microwave irradiation, to improve the efficiency of the GBB reaction. mdpi.com

Table 2: The Groebke–Blackburn–Bienaymé (GBB) Reaction

Amidine ComponentAldehydeIsocyanideProductCatalystReference
2-AminopyridineBenzaldehydetert-Butyl isocyanideN-tert-Butyl-2-phenylimidazo[1,2-a]pyridin-3-amineLewis or Brønsted Acid nih.govnih.gov
5-Bromo-2-aminopyridineBenzaldehydetert-Butyl isocyanide6-Bromo-N-tert-butyl-2-phenylimidazo[1,2-a]pyridin-3-amineNot specified researchgate.net

The reaction of 2-aminopyridines with nitroalkenes provides another route to the imidazo[1,2-a]pyridine core. This method typically involves a copper-catalyzed one-pot procedure where the 2-aminopyridine reacts with the nitroolefin, using air as the oxidant. organic-chemistry.org This approach is suitable for the construction of various imidazo[1,2-a]pyridines. An alternative iron-catalyzed oxidative diamination of nitroalkenes with 2-aminopyridines under mild and aerobic conditions leads to the formation of 2-nitro-3-arylimidazo[1,2-a]pyridines with complete regioselectivity. organic-chemistry.org The mechanism is proposed to proceed through a Michael addition of the 2-aminopyridine to the nitroalkene, followed by intramolecular cyclization and subsequent oxidation.

A copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines represents a modern approach to the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org This method is tolerant of a wide range of functional groups and provides the desired products in high yields under mild conditions. The reaction is believed to proceed through the formation of an iminium radical from the ketoxime acetate (B1210297), which then couples with the pyridine, followed by intramolecular cyclization and oxidation to afford the final product.

Reactions with Terminal Alkynes

The synthesis of imidazo[1,2-a]pyridines can be efficiently achieved through reactions involving terminal alkynes. A common approach is a one-pot, three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne. organic-chemistry.org This method often utilizes a copper catalyst, such as copper(I) iodide, to facilitate the C-N bond formation and subsequent cyclization. organic-chemistry.org Another notable copper-catalyzed method involves the reaction of 2-aminopyridines with substituted aryl alkynes in an aqueous medium, which offers a greener synthetic route. researchgate.net Furthermore, a catalyst-free approach allows for the synthesis of 3-arylimidazo[1,2-a]pyridines from 2-aminopyridine and 1-bromo-2-phenylacetylene. organic-chemistry.org

Table 1: Synthesis via Terminal Alkynes

ReactantsCatalyst/ReagentConditionsProduct TypeReference
2-Aminopyridine, Aldehyde, Terminal AlkyneCuI/NaHSO₄·SiO₂Refluxing TolueneSubstituted Imidazo[1,2-a]pyridines organic-chemistry.org
2-Aminopyridine, Substituted Aryl AlkyneCuI/β-CyclodextrinWater2-Iodo-imidazo[1,2-a]pyridines researchgate.net
2-Aminopyridine, 1-Bromo-2-phenylacetyleneCatalyst-Free-3-Arylimidazo[1,2-a]pyridines organic-chemistry.org

Cycloisomerization Approaches

Cycloisomerization represents a powerful strategy for the direct formation of the imidazo[1,2-a]pyridine ring system. This approach typically involves an intramolecular cyclization of a suitably functionalized pyridine precursor. A key example is the tandem amination/cycloisomerization of aryl propargylic alcohols with 2-aminopyridines. thieme-connect.com This reaction is mediated by zinc chloride for the initial amination, followed by a copper-catalyzed cycloisomerization to yield the final product. thieme-connect.com

A specific and highly effective cycloisomerization method involves the base-promoted cyclization of N-propargylpyridinium salts. nih.govresearchgate.net This reaction provides a rapid and efficient route to imidazo[1,2-a]pyridines under ambient, aqueous, and metal-free conditions. rsc.orgrsc.org The process is typically promoted by a base like sodium hydroxide, which induces an alkyne-allene isomerization of the propargyl group. rsc.org This is followed by a Nazarov-type cyclization and tautomerization to furnish the aromatic heterocyclic product in excellent yields, often quantitatively within minutes. rsc.orgrsc.org The acidity of the propargylic protons, enhanced by the adjacent pyridinium (B92312) nitrogen, allows for the use of mild bases like NaOH. rsc.org

Table 2: N-Propargylpyridinium Cyclization

SubstratePromoter/BaseSolventConditionsKey FeatureReference
N-Propargylpyridinium BromideNaOHWaterAmbient TemperatureRapid, quantitative yield, metal-free rsc.orgrsc.org
Protected N-propargylaminopyridinesExcess Base (e.g., tBuOK)-Room Temperature or slightly aboveModerate to good yields nih.govresearchgate.net

Metal-Free Synthetic Protocols

Driven by the need for more environmentally benign synthetic strategies, numerous metal-free protocols for constructing the imidazo[1,2-a]pyridine core have been developed. nih.govacs.orgresearchgate.net These methods often offer advantages such as reduced cost, lower toxicity, and simplified purification procedures.

Common metal-free approaches include:

Condensation Reactions : The condensation of 2-aminopyridines with various substrates like aldehydes, ketones, and other carbonyl compounds is a foundational method. nih.govacs.org These reactions can be promoted by acids such as p-toluenesulfonic acid or even performed under catalyst-free conditions. acs.org

Iodine Catalysis : Molecular iodine has been employed as an inexpensive and efficient catalyst for the synthesis of imidazo[1,2-a]pyridines. nih.govnih.gov For instance, an iodine-catalyzed three-component condensation of an aryl aldehyde, a 2-aminopyridine, and tert-butyl isocyanide provides the corresponding derivatives in good yields at room temperature. nih.gov

Base-Promoted Cyclizations : As detailed previously, the cyclization of N-propargylpyridiniums is a prime example of a highly efficient metal-free synthesis. rsc.orgrsc.org

Halogenation Reactions : Transition-metal-free methods for the regioselective C-H halogenation of the imidazo[1,2-a]pyridine core have been developed using sources like sodium chlorite (B76162) or bromite. researchgate.net

Catalytic Approaches in Imidazo[1,2-a]pyridine Synthesis

Catalysis is central to the modern synthesis of imidazo[1,2-a]pyridines, enabling efficient, selective, and diverse functionalization of the heterocyclic core. semanticscholar.orgdaneshyari.commdpi.com Both transition metals and photocatalysts have been successfully employed to facilitate these transformations. rsc.orgnih.gov

A wide array of transition metals catalyze the formation of the imidazo[1,2-a]pyridine scaffold, each offering unique advantages in terms of reactivity and substrate scope. mdpi.comrsc.orgnih.gov

Copper (Cu) : Copper catalysts are widely used due to their low cost and versatile reactivity. nih.gov They are effective in aerobic oxidative couplings of 2-aminopyridines with ketones and nitroolefins, as well as in annulation reactions with various alkynes. researchgate.netorganic-chemistry.orgnih.gov

Iron (Fe) : Iron catalysts, such as FeBr₃, have been used for the direct functionalization of imidazo[1,2-a]pyridines with aryl aldehydes through an aerobic oxidative cross-dehydrogenative coupling process. rsc.org

Palladium (Pd) : Palladium catalysis is particularly valuable for creating complex, polysubstituted imidazo[1,2-a]pyridines. researchgate.net It enables powerful cross-coupling reactions like the Suzuki-Miyaura reaction and direct C-H functionalization, allowing for the sequential and selective introduction of various substituents onto the heterocyclic core. researchgate.netnih.gov

Gold (Au) and Ruthenium (Ru) : While less common, gold and ruthenium catalysts have also been reported in the synthesis of imidazo[1,2-a]pyridines, often in cyclization reactions. rsc.org

Table 3: Overview of Transition Metal-Catalyzed Syntheses

Metal CatalystReaction TypeTypical ReactantsReference
Copper (CuI, CuCl₂)Aerobic Oxidation, Annulation, Oxidative Coupling2-Aminopyridines, Ketones, Alkynes, Nitroolefins researchgate.netorganic-chemistry.orgnih.gov
Iron (FeBr₃)Cross-Dehydrogenative CouplingImidazo[1,2-a]pyridines, Aryl Aldehydes rsc.org
Palladium (PdCl₂, Pd(dppf)Cl₂)Suzuki Coupling, C-H FunctionalizationHalogenated Imidazo[1,2-a]pyridines, Boronic Acids researchgate.netnih.gov

Visible-light photocatalysis has emerged as a green and powerful tool for organic synthesis, including the formation and functionalization of imidazo[1,2-a]pyridines. rsc.orgrsc.org These methods utilize light to generate reactive intermediates under mild conditions. A notable example involves the coupling of 1,3-dicarbonyls with 2-aminopyridines using an inexpensive organic dye like erythrosine B as the photoredox catalyst and KBr as a halogenating agent. rsc.org This system allows for the in situ regeneration of the brominating agent, making the protocol more sustainable. rsc.org Photocatalysis has also been applied to the selective bromination of 2-arylimidazo[1,2-a]pyridines using CBr₄ as the bromine source under visible light irradiation. tandfonline.com

Regioselective Introduction of the 7-Bromo Moiety

The synthesis of the imidazo[1,2-a]pyridine core is most commonly achieved through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. The regioselectivity of the final brominated product is dictated by the position of the bromine atom on the initial aminopyridine starting material.

The most direct and regioselective method to synthesize this compound involves the cyclization reaction of 4-Bromopyridin-2-amine. In this approach, the exocyclic amino group of 4-Bromopyridin-2-amine acts as a nucleophile, attacking the α-halocarbonyl compound. This is followed by an intramolecular cyclization where the endocyclic pyridine nitrogen attacks the carbonyl carbon, leading to dehydration and subsequent aromatization. This sequence, often referred to as the Tschitschibabin reaction, reliably yields the 7-bromo-substituted imidazo[1,2-a]pyridine scaffold. The bromine atom at the 4-position of the pyridine ring becomes the 7-position in the fused bicyclic system. Metal-free cyclization methods using α-bromoketones are often preferred for their operational simplicity and broad substrate scope .

Functionalization Strategies on the this compound Scaffold

The this compound core is a versatile platform for developing a diverse library of compounds. The bromine atom at the C7 position and the various C-H bonds on the heterocyclic rings serve as key sites for further chemical modifications.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation, and the bromine atom at the C7 position of the imidazo[1,2-a]pyridine scaffold is an ideal handle for such transformations.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide. libretexts.orgyonedalabs.com This reaction is highly effective for the arylation of the 7-bromo-imidazo[1,2-a]pyridine core.

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.orgyonedalabs.com A variety of palladium precursors, ligands, bases, and solvent systems can be employed, with common choices including Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligands, and bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ in solvents like dioxane, DMF, or toluene, often with an aqueous co-solvent. yonedalabs.comnih.gov The reaction is noted for its tolerance of a wide range of functional groups. libretexts.org The use of bulky, electron-rich phosphine ligands can enhance catalyst reactivity and stability. libretexts.org

Below is a table summarizing typical conditions for Suzuki-Miyaura coupling reactions involving bromo-substituted pyridines and related nitrogen-rich heterocycles.

Aryl Halide SubstrateBoronic Acid/EsterCatalyst System (Pd Source + Ligand)BaseSolventTemperatureYieldReference
Bromoimidazo[1,2-a]pyridineArylboronic acidPd(PPh₃)₄ (1 mol%)Cs₂CO₃DMF130 °C (Microwave)Not Specified rsc.org
3-Chloroindazole5-Indole boronic acidPd₂(dba)₃ + XPhosK₃PO₄Dioxane/H₂O100 °CHigh nih.gov
2-Bromopyridine(3-Cyano-5-fluorophenyl)boronic acidPd(OAc)₂ + PPh₃K₂CO₃Dioxane/H₂ONot SpecifiedNot Specified researchgate.net
Aryl HalideArylboronic acidPalladacycleNot SpecifiedAqueousNot SpecifiedHigh TON libretexts.org

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds. researchgate.net On the imidazo[1,2-a]pyridine ring system, the C3 position is the most nucleophilic and electronically rich, making it the primary site for electrophilic aromatic substitution and many C-H functionalization reactions. nih.govstackexchange.com While research has predominantly focused on the C3 position, functionalization at other sites, such as C5, is also being explored. nih.gov

Various methods, including those utilizing visible light photocatalysis, have been developed for the C-H functionalization of imidazo[1,2-a]pyridines, allowing for the introduction of alkyl, perfluoroalkyl, and other functional groups. nih.gov For the this compound scaffold, these reactions offer a complementary approach to cross-coupling, enabling the installation of substituents without disturbing the synthetically valuable bromine atom, or allowing for sequential functionalization at different positions. For instance, a C3-alkoxycarbonylation can be achieved using rose bengal as a photocatalyst. nih.gov Similarly, catalyst-free, three-component reactions have been developed to introduce arylomethyl groups at the C3 position. nih.gov

Beyond Suzuki-Miyaura coupling, the bromine atom at the C7 position can be replaced through several other important transformations, significantly broadening the synthetic utility of the this compound scaffold.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orglibretexts.orgacsgcipr.orgyoutube.com The reaction typically employs a Pd(0) catalyst, often generated in situ, and a bulky, electron-rich phosphine ligand. libretexts.orgyoutube.com This methodology allows for the introduction of primary and secondary amines at the C7 position, providing access to a wide range of 7-amino-imidazo[1,2-a]pyridine derivatives.

Sonogashira Coupling: To form C-C triple bonds, the Sonogashira reaction is employed. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org Applying this to this compound allows for the synthesis of 7-alkynyl derivatives, which are valuable intermediates for further synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr): While less common than transition-metal-catalyzed reactions for unactivated aryl halides, direct substitution of the bromine by a nucleophile is possible under certain conditions. youtube.com SNAr reactions require the aromatic ring to be sufficiently electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org For the this compound scaffold, SNAr would likely require the introduction of such activating groups elsewhere on the ring or the use of very strong nucleophiles and forcing reaction conditions.

Introduction of Carboxamide Moieties

The introduction of carboxamide functionalities to the this compound scaffold is a key transformation for creating derivatives with potential applications in medicinal chemistry. This is typically achieved through standard amide coupling reactions starting from a corresponding carboxylic acid precursor.

A direct and well-established method involves the reaction of this compound-2-carboxylic acid with a desired amine. For instance, the synthesis of N-(pyridin-2-yl)-7-bromoimidazo[1,2-a]pyridine-2-carboxamide is accomplished by treating the carboxylic acid with 2-aminopyridine. The reaction is facilitated by a coupling agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) in a suitable solvent like dimethylformamide (DMF). The process involves the initial activation of the carboxylic acid by CDI, followed by nucleophilic attack from the amine to form the final amide product.

Another example, while on a related scaffold, demonstrates the formation of a carboxamide-containing derivative, 3-(6-(4-carbamoylphenyl)imidazo[1,2-a]pyridin-3-yl)-2-fluoro-2-phosphonopropanoic acid, highlighting the utility of this functional group in more complex structures frontiersin.org.

Table 1: Synthesis of this compound-2-carboxamide Derivative

Starting Material Reagent Coupling Agent Solvent Product

Radical Reactions for Direct Functionalization

Direct functionalization of the imidazo[1,2-a]pyridine core through radical reactions represents an efficient strategy for creating carbon-carbon and carbon-heteroatom bonds, typically at the C3 position, which is the most nucleophilic site. rsc.org These methods avoid the need for pre-functionalized starting materials. Methodologies developed for the general imidazo[1,2-a]pyridine scaffold are applicable to the 7-bromo derivative, provided the reaction conditions are compatible with the bromo substituent.

Recent advances have focused on strategies involving transition metal catalysis, metal-free oxidation, and photocatalysis to generate the necessary radical intermediates. rsc.org Visible light-induced C-H functionalization has emerged as a powerful tool. For example, photoinduced reactions can facilitate perfluoroalkylation using perfluoroalkyl iodides or difluoroalkylation using reagents like bromodifluoromethylaryl ketones. mdpi.com These transformations often proceed through the formation of an electron donor-acceptor (EDA) complex. mdpi.com

While specific examples detailing the radical functionalization of this compound are not extensively documented, the established reactivity of the imidazo[1,2-a]pyridine ring system suggests that it would undergo similar transformations, leading to novel C3-functionalized 7-bromo derivatives. rsc.orgmdpi.com

Advanced Synthetic Methodologies

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental compatibility. Advanced methodologies such as one-pot, multicomponent, and microwave-assisted procedures are central to achieving these goals in the synthesis of this compound and its derivatives. beilstein-journals.orgrsc.org

One-pot and multicomponent reactions (MCRs) offer significant advantages by combining multiple synthetic steps into a single operation without isolating intermediates, thereby saving time, reagents, and reducing waste. mdpi.com The synthesis of the this compound core is readily achieved using these strategies, primarily through the condensation of 4-bromo-2-aminopyridine with an α-haloketone or its equivalent.

Groebke–Blackburn–Bienaymé Reaction (GBBR): The Groebke–Blackburn–Bienaymé reaction is a prominent three-component reaction (3-CR) used to synthesize 3-aminoimidazo[1,2-a]pyridines. beilstein-journals.orgmdpi.com By employing 4-bromo-2-aminopyridine as the starting amine, this reaction provides direct access to the 7-bromo-substituted scaffold. The reaction combines the aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis acid like Yb(OTf)₃ or a green catalyst such as ammonium (B1175870) chloride. beilstein-journals.orgmdpi.com

Table 2: Example Conditions for Groebke–Blackburn–Bienaymé Reaction

Amine Component Aldehyde Isocyanide Catalyst Solvent Product Scaffold

Other One-Pot Procedures: An alternative one-pot method involves the reaction of a 2-aminopyridine with an aromatic ketone and N-bromosuccinimide (NBS). benthamdirect.com In this process, the ketone is first brominated in situ by NBS to form an α-bromoketone, which then immediately reacts with the aminopyridine to form the fused bicyclic system. benthamdirect.com Using 4-bromo-2-aminopyridine in this sequence yields the this compound product.

Microwave irradiation has become a standard technique to accelerate organic reactions, often leading to dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating. mdpi.comresearchgate.net The synthesis of this compound and its derivatives benefits significantly from this technology.

Many of the one-pot and multicomponent reactions described above can be performed under microwave-assisted conditions. For example, the GBBR for synthesizing imidazo[1,2-a]pyridines has been effectively conducted using microwave heating, reducing reaction times from hours to minutes. beilstein-journals.orgmdpi.com A reported procedure for a GBB reaction utilized microwave irradiation at 100 °C for just one hour. beilstein-journals.org Another protocol involving the condensation of 2-aminopyridine with phenacyl bromides achieved the synthesis of imidazo[1,2-a]pyridine derivatives in as little as 60 seconds. researchgate.net Similarly, a one-pot reaction using aromatic ketones, NBS, and 2-aminopyridines in lemon juice as a natural acid catalyst was efficiently promoted by microwave irradiation at 85 °C. benthamdirect.com

The application of microwave assistance to the synthesis of this compound, typically starting from 4-bromo-2-aminopyridine, provides a rapid and efficient route to this important chemical scaffold. benthamdirect.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Conditions Microwave Conditions Reference
GBBR 8 hours at 60 °C 30 minutes at 60 °C mdpi.com
Condensation with α-bromoketone Several hours at reflux 60 seconds researchgate.net

Biological Activity and Pharmacological Relevance of 7 Bromoimidazo 1,2 a Pyridine Derivatives

Broad Spectrum of Biological Activities of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine (B132010) ring system is a prominent nitrogen-bridged heterocyclic scaffold that holds significant importance in medicinal chemistry. researchgate.netresearchgate.net Recognized as a "privileged scaffold," its derivatives are known for their exceptional versatility and a wide array of pharmacological activities. nih.gov This structural motif is a cornerstone in the development of therapeutic agents for a diverse range of conditions, from central nervous system disorders to infectious diseases. researchgate.net The broad applicability of imidazo[1,2-a]pyridines stems from their unique chemical structure, which allows for extensive functionalization, thereby enabling the modulation of their biological effects. Commercially available drugs such as zolpidem (a hypnotic), alpidem (B1665719) (an anxiolytic), and olprinone (B1662815) (for acute heart failure) feature this core structure, highlighting its therapeutic significance. Research has consistently demonstrated that compounds based on this skeleton exhibit potent anticancer, antimycobacterial, antiviral, antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties. researchgate.netnih.gov The introduction of a bromine atom, as in 7-bromoimidazo[1,2-a]pyridine, often enhances the biological activity and reactivity of the molecule.

Anticancer Activities

Derivatives of the imidazo[1,2-a]pyridine scaffold are widely investigated for their potential as anticancer agents. researchgate.netnih.gov The presence of the bromine atom at the 7th position, in particular, has been noted to improve activity against multidrug-resistant cancer cells. Studies have shown that these compounds can inhibit the growth of various cancer cell lines through mechanisms that include the inhibition of specific kinases involved in cell proliferation and the induction of apoptosis. nih.gov

Research has demonstrated the cytotoxic effects of various this compound derivatives against several cancer cell lines. For instance, certain derivatives have shown efficacy against breast cancer (MCF-7, MDA-MB-231, HCC1937) and prostate cancer (PC-3) cell lines. nih.gov A study on novel imidazo[1,2-a]pyridines (IPs) against the HCC1937 breast cancer cell line revealed that compounds IP-5 and IP-6 had strong cytotoxic impacts with IC50 values of 45 µM and 47.7 µM, respectively. nih.gov Another compound, IP-7, showed a less potent but still significant effect with an IC50 of 79.6 µM. nih.govnih.gov Further investigation into IP-5 showed it could induce cell cycle arrest by increasing levels of p53 and p21, and trigger apoptosis through the extrinsic pathway. nih.govnih.gov In another study, a derivative of 7-bromoimidazo[1,2-a]pyrimidine (B578371) exhibited a very potent inhibitory effect on MDA-MB-231 breast cancer cells, with an IC50 value as low as 0.126 μM.

Compound/DerivativeCancer Cell LineActivityIC50 ValueSource
IP-5 HCC1937 (Breast)Cytotoxic, induces cell cycle arrest and apoptosis45 µM nih.gov, nih.gov
IP-6 HCC1937 (Breast)Cytotoxic47.7 µM nih.gov, nih.gov
IP-7 HCC1937 (Breast)Cytotoxic79.6 µM nih.gov, nih.gov
HS-104 MCF-7 (Breast)Reduces growth rate1.2 µM nih.gov
HS-106 MCF-7 (Breast)Reduces growth rate< 10 µM nih.gov
7-Bromoimidazo[1,2-a]pyrimidine derivative MDA-MB-231 (Breast)Inhibitory effect0.126 µM
This compound-2-carboxylic acid derivatives VariousCytotoxic< 150 µM

Antimycobacterial and Antituberculosis Properties

The imidazo[1,2-a]pyridine scaffold is a promising candidate for the development of new drugs against tuberculosis, including multidrug-resistant (MDR) strains. Brominated imidazo[1,2-a]pyridine derivatives, in particular, have demonstrated exceptional potency against Mycobacterium tuberculosis (MTB).

A study focused on designing and synthesizing novel imidazo[1,2-a]pyridine-3-carboxamides led to the discovery of compounds with significant activity against both drug-sensitive and drug-resistant MTB strains. nih.gov Specifically, compounds 26g and 26h showed considerable activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.041 to 2.64 μM. nih.gov These compounds also displayed high selectivity indices (SI) against MTB H37Rv, indicating a favorable profile for further development. nih.gov Another derivative, compound 31 , which features a different linker, was also identified as a promising lead for future structure-activity relationship (SAR) studies. nih.gov

Compound/DerivativeTargetActivityMIC Value (µM)Source
26g Drug-sensitive/resistant MTBAntimycobacterial0.041 - 2.64 nih.gov
26h Drug-sensitive/resistant MTBAntimycobacterial0.041 - 2.64 nih.gov
Compound 31 MTBAntimycobacterial- nih.gov

Antiviral Activities

Imidazo[1,2-a]pyridine derivatives have demonstrated a broad range of antiviral activities. researchgate.netnih.gov Research has identified specific compounds within this class that are active against viruses such as the varicella-zoster virus (VZV) and the human respiratory syncytial virus (RSV). researchgate.netnih.gov

In one study, a series of 3-substituted imidazo[1,2-a]pyridines were synthesized and tested for antiviral properties, with some showing activity against both TK⁺ and TK⁻ strains of VZV. researchgate.net Another research effort focused on developing RSV fusion inhibitors led to the identification of highly potent imidazopyridine derivatives. nih.gov It was found that substitution at the 7-position of the imidazopyridine ring was crucial for improving potency. nih.gov Several 7-chloro derivatives showed exceptional potency, with EC50 values below 100 nM. nih.gov The most potent compound identified, 8jm , exhibited an IC50 of 3 nM against RSV, showing a significant improvement over earlier compounds. nih.gov

Compound/DerivativeVirusActivityEC50/IC50 ValueSource
Bromo-substituted derivative 7 Respiratory Syncytial Virus (RSV)Selective activity21 µM researchgate.net
para-cyano-substituted derivative 17 Respiratory Syncytial Virus (RSV)Moderate activity58 µM researchgate.net
8ji Respiratory Syncytial Virus (RSV)Fusion inhibitorSingle-digit nM nih.gov
8jl Respiratory Syncytial Virus (RSV)Fusion inhibitorSingle-digit nM nih.gov
8jm Respiratory Syncytial Virus (RSV)Fusion inhibitor3 nM (IC50) nih.gov

Antibacterial and Antifungal Activities

The imidazo[1,2-a]pyridine core is a key pharmacophore for developing agents against bacterial and fungal infections. researchgate.netnih.gov These compounds have shown effectiveness against a variety of pathogens, including both Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. bohrium.comjst.go.jp The antifungal action of many imidazo[1,2-a]pyridine derivatives is often attributed to the inhibition of ergosterol (B1671047) synthesis. researchgate.net

Studies have demonstrated the potent antimicrobial effects of this class of compounds. For example, derivatives of this compound-2-carboxylic acid have shown promising antibacterial potential, with Minimum Inhibitory Concentration (MIC) values ranging from 46.9 to 93.7 μg/mL. In another study, newly synthesized imidazo[1,2-a]pyridine-based heterocycles were tested against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, K. pneumoniae) bacteria. bohrium.com Many of the tested compounds showed remarkable activity, with one derivative, Imidazo[1,2-a]pyridinyl-bithiazole 10 , exhibiting excellent antibacterial properties against all tested strains, in some cases surpassing the activity of standard inhibitors. bohrium.com

Compound/DerivativeTarget BacteriaActivityMIC ValueSource
This compound-2-carboxylic acid derivatives Gram-positive & Gram-negative bacteriaAntibacterial46.9 - 93.7 µg/mL
Imidazo[1,2-a]pyridinyl-bithiazole 10 S. aureus, B. subtilis, E. coli, K. pneumoniaeExcellent antibacterialMore active than some standards bohrium.com
Compound 16 S. aureus (including linezolid-resistant), M. catarrhalis, H. influenzaeGood antibacterial- scispace.com
Compound 21 S. aureus (including MRSA), E. faecalis (VRE), S. pneumoniae (PRSP)Excellent antibacterial- scispace.com

Anti-inflammatory Properties

Imidazo[1,2-a]pyridine derivatives have been recognized for their anti-inflammatory capabilities. researchgate.netresearchgate.net These compounds can exert their effects by modulating key signaling pathways involved in the inflammatory response.

A notable study investigated a novel imidazo[1,2-a]pyridine derivative, referred to as MIA , and its anti-inflammatory effects in breast (MDA-MB-231) and ovarian (SKOV3) cancer cell lines. nih.govtbzmed.ac.ir The study found that MIA exerts its anti-inflammatory activity by suppressing the NF-κB and STAT3 signaling pathways. nih.govtbzmed.ac.ir Molecular docking studies showed that MIA binds to the NF-κB p50 subunit. nih.govtbzmed.ac.ir The administration of MIA led to a reduction in the levels of inflammatory cytokines, a decrease in the expression of cyclooxygenase-2 (COX-2) and inducible NO synthase (iNOS) genes, and suppressed STAT3 phosphorylation. nih.govtbzmed.ac.ir These findings highlight the potential of imidazo[1,2-a]pyridine derivatives as modulators of inflammatory pathways. nih.govtbzmed.ac.ir

Other Notable Biological Activities (e.g., Anxiolytic, Hypnotic, Analgesic, Antipyretic, Anticonvulsant)

Beyond the activities previously described, the imidazo[1,2-a]pyridine scaffold is the foundation for drugs with a range of other biological effects, particularly those affecting the central nervous system. researchgate.net This class of compounds has been extensively explored for its anxiolytic, hypnotic, sedative, analgesic, antipyretic, and anticonvulsant properties. researchgate.netbohrium.com

The therapeutic importance of this scaffold is underscored by marketed drugs like zolpidem and alpidem , which are used for their hypnotic and anxiolytic effects, respectively. researchgate.net These compounds interact with benzodiazepine (B76468) receptors, though they may stimulate receptor subtypes differently than traditional benzodiazepines. anu.edu.au Research into various derivatives has confirmed their potential in these areas. For example, 2-phenylimidazo[1,2-a]pyridine (B181562) was found to abolish seizures in experimental models. anu.edu.au Anticonvulsant activity for this class of compounds has been evaluated using standard tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov The diverse pharmacological profile makes the imidazo[1,2-a]pyridine ring a subject of continuous research for developing new agents with these therapeutic benefits. researchgate.netnih.govdergipark.org.tr

Specific Biological Activities Associated with Bromine Substitution in this compound

The substitution of a bromine atom at the 7-position of the imidazo[1,2-a]pyridine ring is a strategic approach in drug design. This modification can significantly influence the molecule's physicochemical properties and its interaction with biological targets. The presence of electron-withdrawing groups, such as bromine, on the imidazo[1,2-a]pyridine scaffold has been noted to improve cytotoxic effects against multidrug-resistant cancer cells.

Studies on imidazo[1,2-a]pyrimidine (B1208166) derivatives, a related class of compounds, have shown that the incorporation of a bromine atom can maintain or enhance biological activity. For instance, a bromine introduced at the 6-position of an imidazo[1,2-a]pyrazine (B1224502) lead compound maintained inhibitory activity against the VirB11 ATPase. ucl.ac.uk Furthermore, structure-activity relationship (SAR) analyses of various imidazo[1,2-a]pyridine derivatives highlight that substitutions at the 6- and 7-positions can significantly impact anti-parasitic potency. nih.gov

In Vitro and In Vivo Pharmacological Evaluation Studies

Derivatives of this compound have been subjected to extensive pharmacological evaluation through a variety of in vitro and in vivo studies to determine their therapeutic potential.

Cell-based assays are fundamental in determining the cytotoxic, antiproliferative, and anti-infective activity of this compound derivatives. These compounds have been evaluated against a range of human cancer cell lines and pathogens.

For instance, a derivative, compound LB-1 , which uses ethyl this compound-3-carboxylate as an intermediate, demonstrated potent antiproliferative activity against colorectal cancer cell lines HCT116, RKO, and HT-29. nih.gov Colony formation assays confirmed that LB-1 decreased the number of HCT116 colonies in a dose-dependent manner. nih.gov Furthermore, apoptosis assays showed that LB-1 induced apoptosis in HCT116 cells, with increasing concentrations leading to a rise in caspase-3 activity. nih.gov

In other studies, imidazo[1,2-a]pyridine derivatives have been tested in various cell-based models. A B-cell FLIPR assay using Ramos cells (a human Burkitt's lymphoma cell line) was employed to assess the inhibition of B-cell activation. google.com For anti-parasitic evaluation, a high-content cell-based assay was used to screen compounds against Leishmania donovani infection in THP1 host cells, determining both anti-parasitic efficacy and host cell cytotoxicity. nih.gov Additionally, derivatives have been screened for activity against PI3Kα-addicted cancer cell lines, such as the T47D breast cancer cell line, where flow cytometry was used to analyze cell cycle arrest and apoptosis. tandfonline.com

Table 1: Selected Cell-Based Assays of this compound Derivatives

Compound/DerivativeAssay TypeCell LineKey FindingReference
LB-1 Antiproliferative AssayHCT116, RKO, HT-29Strongest antiproliferative activity in HCT116 cells. nih.gov
LB-1 Colony Formation AssayHCT116Dose-dependent decrease in colony number. nih.gov
LB-1 Apoptosis AssayHCT116Concentration-dependent induction of apoptosis via caspase-3. nih.gov
Compound 35 Antiproliferative AssayT47D (Breast Cancer)Potent activity against PI3Kα-addicted breast cancer cells. tandfonline.com
Compound 35 Cell Cycle AnalysisT47D (Breast Cancer)Induced cell cycle arrest and apoptosis. tandfonline.com
Various DerivativesB-cell Activation AssayRamos (Lymphoma)Measured inhibition of intracellular calcium increase upon stimulation. google.com
Various DerivativesAnti-parasitic AssayTHP1 (Monocytic)Determined efficacy against L. donovani and host cell cytotoxicity. nih.gov

The mechanism of action for many this compound derivatives involves the direct inhibition of specific enzymes critical for disease progression.

A notable example is the derivative LB-1 , which was identified as a potent and highly selective inhibitor of Cyclin-dependent kinase 9 (CDK9), a key regulator of cancer cell transcription. nih.gov Its inhibitory activity against CDK9 was significantly higher than against other kinases like CDK1 and CDK2. nih.gov

Derivatives of imidazo[1,2-a]pyridine have been evaluated against a wide array of enzymatic targets. These include:

Phosphoinositide 3-kinase alpha (PI3Kα): A series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives, starting from 8-bromo-imidazo[1,2-a]pyridine intermediates, were screened for their inhibitory activity against PI3Kα, an enzyme often dysregulated in cancer. tandfonline.com Compound 35 from this series emerged as a potent PI3Kα inhibitor. tandfonline.com

Bruton's tyrosine kinase (Btk): This kinase is a target for autoimmune diseases and B-cell malignancies. An enzymatic assay was used to determine the IC50 values of imidazo[1,2-a]pyridine derivatives against Btk by measuring the transfer of ³³P from ATP to a peptide substrate. google.com

Cyclooxygenase-2 (COX-2): As a target for inflammation and pain, COX-2 inhibition by new imidazo[1,2-a]pyridine derivatives was assessed using a fluorescent inhibitor screening assay. rjsocmed.com

Acyl-CoA:cholesterol acyltransferase (ACAT): This enzyme is a target for atherosclerosis. The inhibitory activity of 6-bromo-imidazo-pyridine derivatives was evaluated against ACAT. researchgate.net

Table 2: Enzyme Inhibition by this compound Derivatives

Derivative Class/CompoundTarget EnzymeAssay MethodResultReference
LB-1 Cyclin-dependent kinase 9 (CDK9)Kinase Inhibition AssayIC₅₀ value of 9.22 nM; highly selective over CDK1/2. nih.gov
Compound 35 PI3KαEnzymatic AssayIC₅₀ of 150 nM. tandfonline.com
Imidazo[1,2-a]pyridinesBruton's tyrosine kinase (Btk)Radiometric Assay (³³P-ATP)Determined IC₅₀ values for Btk inhibition. google.com
Compound 5j Cyclooxygenase-2 (COX-2)Fluorescent Inhibitor ScreeningIC₅₀ value of 0.05 µM. rjsocmed.com

Select derivatives of this compound have advanced to in vivo studies to assess their pharmacokinetic properties and preclinical efficacy.

Pharmacokinetic (PK) studies are crucial for determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The CDK9 inhibitor LB-1 was evaluated in a PK study in rats via both intravenous and oral administration, which revealed higher exposure with the intravenous route. nih.gov

A series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines, developed as ALK2 inhibitors, underwent an IV/PO pharmacokinetic cross-over study in rats. nih.gov These compounds showed modest clearance, excellent half-lives (around 5 hours), and good oral bioavailability (30–45%). nih.gov A subsequent study evaluated their ability to cross the blood-brain barrier, with one compound showing excellent brain penetration. nih.gov

An imidazo[1,2-a]pyridine analogue developed as an anti-tuberculosis agent displayed a moderate pharmacokinetic profile in rats, with a half-life of 5.1 hours and an oral bioavailability of 41%. nih.gov

In vivo efficacy models have also been employed:

The analgesic activity of potent COX-2 inhibitors was evaluated in mice using the writhing test, which measures a compound's ability to reduce pain responses. rjsocmed.com Compound 5j showed the most notable analgesic activity. rjsocmed.com

The efficacy of a derivative against Mycobacterium ulcerans was confirmed in an in vivo model. nih.gov Another analogue showed potential as a lead candidate for tuberculosis treatment based on its efficacy in an acute mouse model. nih.gov

Table 3: Preclinical and Pharmacokinetic Studies of this compound Derivatives

Compound/DerivativeStudy TypeAnimal ModelKey FindingReference
LB-1 Pharmacokinetic StudyRatHigher AUC after intravenous vs. oral administration. nih.gov
7-aryl-imidazo[1,2-a]pyridinesPharmacokinetic StudyRatGood oral bioavailability (30-45%) and half-life (~5 hr). nih.gov
7-aryl-imidazo[1,2-a]pyridinesBrain Penetration StudyNot SpecifiedOne compound showed excellent brain:plasma ratio. nih.gov
Compound 5j Analgesic EfficacyMousePotent analgesic activity in writhing test (ED₅₀ = 12.38 mg/kg). rjsocmed.com
Anti-TB AnalogueEfficacy StudyMouseShowed efficacy in an acute tuberculosis infection model. nih.gov
Anti-TB AnaloguePharmacokinetic StudyRatModerate half-life (5.1 h) and oral bioavailability (41%). nih.gov

Mechanistic Insights into Biological Action

Understanding Ligand-Target Interactions

The interaction between 7-bromoimidazo[1,2-a]pyridine and its biological target, QcrB, is a complex interplay of various non-covalent forces. While a crystal structure of this compound bound to QcrB is not available, molecular docking and SAR studies of related compounds provide significant insights into the binding mode.

Molecular docking simulations of various imidazo[1,2-a]pyridine-3-carboxamides with a homology model of M. tuberculosis QcrB have been performed to elucidate the binding interactions. nih.govnih.gov These studies have identified key amino acid residues within the QcrB binding pocket that are crucial for ligand recognition and binding.

Role of Bromine in Modulating Binding Interactions

Specifically, the introduction of a halogen atom, such as chlorine, at the C6 or C7 position has been shown to enhance both the antimycobacterial activity and metabolic stability of the compounds. nih.gov This suggests that the bromine atom at the 7-position of this compound likely plays a multifaceted role in its interaction with QcrB. The bromine atom is an electron-withdrawing group, which can influence the electronic distribution of the aromatic ring system. This alteration in the electronic properties can, in turn, affect the strength of various intermolecular interactions, including halogen bonds and van der Waals forces, with the amino acid residues in the QcrB binding pocket.

Investigation of Hydrogen Bonding and π-π Stacking Interactions

The binding of imidazo[1,2-a]pyridine (B132010) derivatives to QcrB is thought to be stabilized by a combination of hydrogen bonds and π-π stacking interactions. Molecular docking studies of related compounds have predicted the formation of hydrogen bonds between the ligand and specific amino acid residues within the QcrB active site. nih.govnih.gov

The aromatic nature of the imidazo[1,2-a]pyridine core is conducive to π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan within the binding pocket. These interactions, where the electron-rich π systems of the aromatic rings overlap, contribute significantly to the stability of the ligand-protein complex. While direct evidence for this compound is pending, the general principles of molecular recognition for this scaffold strongly suggest the involvement of these fundamental interactions in its binding to QcrB.

Structure Activity Relationships Sar and Structural Optimization

General Principles of SAR for Imidazo[1,2-a]pyridine (B132010) Scaffolds

The biological activity of imidazo[1,2-a]pyridine derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. benthamdirect.comnih.gov The scaffold itself is recognized for its wide therapeutic spectrum, with applications including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govresearchgate.net

Impact of Substitution at Position 7 (Bromine) on Biological Activity

The introduction of a bromine atom at the C-7 position of the imidazo[1,2-a]pyridine ring has been shown to have a pronounced effect on the biological activity of these compounds. This substitution can significantly enhance potency against various biological targets.

For example, in a series of imidazo[1,2-a]pyridine-based compounds evaluated for their antiproliferative activity, the presence of a bromine at C-7 was found to increase potency. nih.gov Specifically, a bromo-substituted derivative demonstrated strong inhibitory activity against colon carcinoma cells at sub-micromolar concentrations. nih.gov

Furthermore, 7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine (B598770) has shown potent antiprotozoal activity, with IC50 values of 63 nM or less against Trypanosoma b. rhodesiense. evitachem.com

The table below summarizes the biological activity of some 7-bromo-substituted imidazo[1,2-a]pyridine derivatives.

Influence of Substituents at Other Positions (e.g., C-2, C-3) on Biological Activity

Substituents at positions other than C-7 also play a crucial role in determining the biological activity of imidazo[1,2-a]pyridine derivatives.

C-2 Position: Functionalization at the C-2 position is generally more challenging than at C-3 due to the electronic properties of the ring system. researchgate.net However, C-2 substituents can significantly impact activity. For example, in a study of antiviral agents against human cytomegalovirus (HCMV), the nature of the C-2 substituent strongly influenced the antiviral activity of imidazo[1,2-a]pyridines bearing a thioether side chain at position 3. nih.gov The introduction of an ethyl group at the C-2 position in antitubercular compounds has been shown to improve potency. rsc.org

C-3 Position: The C-3 position is a common site for modification. In the development of antitubercular agents, an N-benzylcarboxamide group at C-3 was found to be potent, while other modifications like a tertiary carboxamide or a reversed amide abolished activity. rsc.org In another study, replacing the amide side chain at C-3 with substituted aryl or heteroaryl rings led to amine-substituted 3-arylimidazo[1,2-a]pyridine analogs with promising activity against M. tuberculosis. rsc.org

The table below provides examples of how substituents at C-2 and C-3 influence biological activity.

Scaffold Hopping and Molecular Extension Strategies in Design

Scaffold hopping and molecular extension are valuable strategies in drug design to identify novel, patentable chemotypes with improved properties.

Scaffold Hopping: This strategy involves replacing the core scaffold of a known active compound with a different, but functionally similar, ring system. For instance, the imidazo[1,2-a]pyridine scaffold has been replaced with a pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) scaffold in the design of new antitubercular agents, leading to compounds with encouraging activity against M. tuberculosis. rsc.org Another example is the scaffold hopping from aurones to 2-arylideneimidazo[1,2-a]pyridinones, which resulted in potent topoisomerase IIα inhibitors with nanomolar antiproliferative activities. nih.gov

Molecular Extension: This approach involves adding new functional groups or extending existing side chains to probe for additional binding interactions and improve potency or selectivity. A fragment-growing strategy was used to design new imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors by varying groups at the C-3 and C-6 positions. nih.gov This led to the identification of potent inhibitors with good cellular activity. nih.gov

Rational Design and Synthesis of Analogs for Enhanced Potency and Selectivity

The rational design of novel analogs of 7-bromoimidazo[1,2-a]pyridine is guided by SAR data and computational modeling. The goal is to synthesize compounds with enhanced potency, improved selectivity, and favorable drug-like properties.

For example, based on the understanding that bulky and lipophilic biaryl ethers at the C-3 position of imidazo[1,2-a]pyridine-3-carboxamides led to nanomolar potency against M. tuberculosis, further analogs were designed and synthesized, resulting in compounds with impressive activity. rsc.org Similarly, in the design of c-Met inhibitors, a bioisosteric replacement strategy was employed to develop a series of imidazo[1,2-a]pyridine derivatives, leading to a potent and selective inhibitor. nih.gov

The synthesis of these rationally designed analogs often involves multi-step reaction sequences. For instance, the synthesis of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides starts with the condensation of a 2-aminopyridine (B139424) with an appropriate ketoester, followed by hydrolysis and amidation. nih.gov

Computational and Theoretical Studies

Molecular Docking Investigations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in structure-based drug design for predicting the binding mode and affinity of a ligand with a target protein. For imidazo[1,2-a]pyridine (B132010) derivatives, docking studies have been instrumental in identifying and optimizing inhibitors for a variety of biological targets.

For instance, derivatives of the imidazo[1,2-a]pyridine scaffold have been docked into the ATP-binding domain of Cyclin-Dependent Kinase 9 (CDK9), a target for cancer therapy. nih.gov These studies revealed that the imidazole (B134444) portion of the scaffold can form key π–π stacking interactions with amino acid residues like Phe103 in the gatekeeper region of the kinase. nih.gov Similarly, docking has been used to guide the design of inhibitors for other kinases, such as Microtubule Affinity Regulating Kinase 4 (MARK4) and CDK2, as well as other proteins like Centromere-associated protein-E (CENP-E) and the cytochrome b subunit (QcrB) of the bc1 complex in Mycobacterium tuberculosis. nih.govnih.govnih.govnih.govnih.gov These analyses help rationalize the structure-activity relationships (SAR) observed in biological assays and guide the synthesis of new, more potent analogues. ucl.ac.uk

Target ProteinPDB IDCompound ClassKey Findings
Cyclin-Dependent Kinase 9 (CDK9)4BCFImidazo[1,2-a]pyridine derivativesPrediction of binding modes, highlighting π–π stacking with Phe103. nih.gov
Centromere-associated protein-E (CENP-E)N/A (Homology Model)5-bromoimidazo[1,2-a]pyridineGuided the design of a potent inhibitor for the L5 binding site. nih.govnih.gov
QcrB (M. tuberculosis)N/A (Homology Model)Imidazo[1,2-a]pyridine-3-carboxamidesPredicted binding affinities ranging from -8.5 to -11 kcal/mol. nih.gov
MARK45ESMPhenothiazine-imidazo[1,2-a]pyridinesShowed binding affinities from -8.1 to -10.4 kcal/mol. nih.gov
CDK21AQ1Imidazo[1,2-a]pyridine analoguesUsed to predict binding affinities and guide inhibitor design.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org It is widely applied to predict the geometry, stability, and reactivity of molecules. mdpi.com For imidazo[1,2-a]pyridine derivatives, DFT calculations, often using the B3LYP hybrid functional, provide fundamental insights into their chemical behavior. scirp.orgmdpi.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. scirp.orgscirp.org A smaller energy gap implies higher chemical reactivity and a greater ease of intramolecular charge transfer. mdpi.comsemanticscholar.org

Studies on various substituted imidazo[1,2-a]pyridines have shown that the HOMO-LUMO gap can be tuned by altering the substituents on the bicyclic core. scirp.orgmdpi.comiucr.org For example, a DFT study on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) calculated a HOMO-LUMO gap of 4.343 eV. iucr.org In other series of derivatives, these gaps have been found to range from 3.24 eV to 4.69 eV, with the more reactive compounds generally possessing a smaller gap. mdpi.comsemanticscholar.org This analysis is crucial for understanding the electronic behavior that underpins the biological activities of these compounds. mdpi.com

Compound/SeriesMethod/Basis SetHOMO-LUMO Gap (eV)Reference
6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridineDFT4.343 iucr.org
Imidazo[1,2-a]pyridine carboxamide seriesB3LYP/6-311+G(d,p)4.43 – 4.69 mdpi.comsemanticscholar.org
Imidazo[1,2-a]pyridine hydrazide seriesB3LYP/6-311+G(d,p)3.24 – 4.17 mdpi.comsemanticscholar.org
Imidazo[1,2-a]pyridine N-acylhydrazone seriesB3LYP/6-31+G(d,p)2.49 – 3.91 scirp.org

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution within a molecule and to predict how it will interact with other molecules. scirp.org The MEP illustrates the regions of a molecule that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue).

For imidazo[1,2-a]pyridine derivatives, MEP analysis has been used to identify the sites most likely to be involved in intermolecular interactions, such as hydrogen bonding or electrophilic/nucleophilic attacks. nih.govscirp.org Studies have shown that the nitrogen atoms within the fused ring system and oxygen or sulfur atoms on substituents are often the most nucleophilic sites. scirp.orgmdpi.com This information is valuable for rationalizing binding modes observed in molecular docking and for understanding reaction mechanisms. nih.govacs.org

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.mafrontiersin.org By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, saving time and resources in the drug development pipeline. imist.ma

For imidazo[1,2-a]pyridine and related heterocyclic systems, 2D and 3D-QSAR models have been developed to predict activities such as anticancer and antitubercular effects. nih.govimist.maresearchgate.net These models use calculated molecular descriptors (e.g., steric, electrostatic, hydrophobic) to build a predictive equation. imist.ma For example, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMSIA) generate contour maps that visualize the spatial regions where modifications to the molecular structure are likely to increase or decrease biological activity. imist.ma QSAR models have also proven useful for resolving conflicting experimental data by providing a theoretical framework to understand why certain structural modifications, such as the position of a nitro group, can lead to different cytotoxicity profiles.

Elucidation of Reaction Mechanisms through Computational Chemistry

Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions, including the identification of transition states and intermediates. Understanding the reaction pathway for the synthesis of the imidazo[1,2-a]pyridine core is essential for optimizing reaction conditions and developing new synthetic methodologies.

The most common synthesis of the imidazo[1,2-a]pyridine scaffold involves the condensation reaction between a 2-aminopyridine (B139424) and an α-halocarbonyl compound. researchgate.net Computational studies have investigated the mechanism of this acid-catalyzed cyclization, providing insights into the sequence of bond-forming events. acs.org These theoretical analyses can help explain the regioselectivity of the reaction and guide the choice of reactants and conditions to achieve the desired product. ucl.ac.uk

Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

For derivatives of 7-Bromoimidazo[1,2-a]pyridine, particularly those with substituents at other positions, determining the most stable or low-energy conformers is critical for understanding how they fit into a protein's binding site. iucr.org X-ray crystallography and computational methods are used to study these conformations. For example, in structures like 2-phenyl-imidazo[1,2-a]pyridines, a key conformational parameter is the dihedral angle between the fused bicyclic ring system and the phenyl ring. iucr.org Studies have shown that this angle is influenced by the substitution pattern; non-3-substituted derivatives tend to be nearly coplanar, while 3-substituted compounds often exhibit a larger dihedral angle due to steric hindrance. iucr.org This type of analysis is fundamental for building accurate models for docking and QSAR studies.

Research Methodologies and Analytical Techniques

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of 7-bromoimidazo[1,2-a]pyridine, providing insights into its atomic and molecular composition.

NMR spectroscopy is a cornerstone technique for determining the precise structure of this compound. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

¹H NMR: Proton NMR spectra provide information about the chemical environment of the hydrogen atoms in the molecule. For instance, in a derivative, tert-butyl 3-(7-bromoimidazo[1,2-a]pyridin-3-yl)-2-(diethoxyphosphoryl)acrylate, the proton signals are observed at specific chemical shifts (δ) in parts per million (ppm). The spectrum shows a triplet at 1.35 ppm corresponding to the methyl protons of the ethoxy groups, a singlet at 1.56 ppm for the tert-butyl protons, a multiplet between 4.04 and 4.25 ppm for the methylene (B1212753) protons of the ethoxy groups, and a doublet of doublets at 7.09 ppm for a proton on the imidazo[1,2-a]pyridine (B132010) ring. beilstein-journals.org

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. While specific data for the parent this compound is not detailed in the provided results, analysis of related structures, such as its derivatives, allows for the assignment of carbon signals. beilstein-journals.orge-century.us For example, in the ¹³C NMR spectrum of a derivative, distinct signals are observed for the carbons of the imidazo[1,2-a]pyridine core and its substituents. e-century.us

Please find below an interactive data table summarizing the ¹H NMR data for a derivative of this compound.

Functional GroupChemical Shift (δ) in ppmMultiplicity
CH₃CH₂OP1.35t
C(CH₃)₃1.56s
CH₃CH₂OP4.04 - 4.25m
Imidazo[1,2-a]pyridine H7.09dd
Data for tert-butyl 3-(7-bromoimidazo[1,2-a]pyridin-3-yl)-2-(diethoxyphosphoryl)acrylate beilstein-journals.org

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula. For example, the calculated m/z value for the protonated form of tert-butyl 3-(7-bromoimidazo[1,2-a]pyridin-3-yl)-2-(diethoxyphosphoryl)acrylate ([C₂₃H₃₁N₂O₇P + H]⁺) is 479.1942, with the found value matching closely. beilstein-journals.org Similarly, HRMS data for other derivatives confirms their expected molecular formulas. e-century.us

An interactive data table with HRMS data for a derivative of this compound is provided below.

CompoundMolecular FormulaCalculated m/zFound m/z
tert-Butyl 3-(7-bromoimidazo[1,2-a]pyridin-3-yl)-2-(diethoxyphosphoryl)acrylate[C₂₃H₃₁N₂O₇P + H]⁺479.1942Not specified
Data derived from a study on functionalized imidazo[1,2-a]pyridines beilstein-journals.org

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy can reveal characteristic absorption bands. These include bands corresponding to the aromatic carbon-nitrogen stretching vibrations and the carbon-bromine bond, which helps in confirming the structure of the compound.

Chromatographic Purification Methods

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for verifying its purity.

Silica (B1680970) gel column chromatography is a widely used method for purifying derivatives of this compound. In this technique, the crude product is adsorbed onto silica gel and then eluted with a solvent system of increasing polarity. For instance, derivatives of this compound have been purified using a gradient of dichloromethane (B109758) and methanol (B129727) as the eluent. e-century.usnih.gov In other cases, a mixture of petroleum ether and ethyl acetate (B1210297) has been employed. e-century.us The choice of eluent depends on the polarity of the specific derivative being purified.

High-performance liquid chromatography is a high-resolution chromatographic technique used to assess the purity of this compound derivatives. Reversed-phase HPLC (RP-HPLC) is a common mode used for this purpose. The purity of synthesized compounds is often confirmed using an analytical RP-HPLC system with a C18 column. e-century.us For example, the purity of a derivative was confirmed using a mobile phase of acetonitrile (B52724) and water containing trifluoroacetic acid. e-century.us Semi-preparative RP-HPLC can also be used for the purification of these compounds. e-century.us

Crystallographic Studies for Solid-State Structure Elucidation

Crystallographic studies are fundamental in determining the precise three-dimensional arrangement of atoms within a crystalline solid. For the imidazo[1,2-a]pyridine scaffold, X-ray diffraction has been a key technique to characterize the molecular structures of various derivatives. osi.lv These studies provide crucial data on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the structure-activity relationships of these compounds. nih.gov

For instance, single-crystal X-ray diffraction analysis was used to characterize the molecular structures of 3- and 8-iodoimidazo[1,2-a]pyridines, which were synthesized under different substitution conditions. osi.lv In another study, a conformational analysis of 2-biphen-4-ylimidazopyridine 7 was achieved through X-ray crystallographic analysis, providing insights into the influence of the C-2 substituent on its biological activity. nih.gov Furthermore, the X-ray crystal structure of an imidazo[1,2-a]pyridine derivative, designated as 5d, revealed details about its hydrogen bonding interactions and the packing of the molecules within the unit cell. researchgate.net

While specific crystallographic data for this compound is not extensively detailed in the provided search results, the studies on its analogs highlight the importance of this technique. The insights gained from the crystal structures of related imidazo[1,2-a]pyridine derivatives are instrumental for the rational design of new compounds with desired properties. acs.orgrsc.org The hygroscopic nature of some pyridinium (B92312) salt precursors, which can negatively affect cyclization reactions, was revealed through X-ray crystallography, underscoring the practical implications of such studies in synthesis. rsc.org

Advanced Imaging Techniques in Biological Research (e.g., Positron Emission Tomography (PET) Imaging)

The imidazo[1,2-a]pyridine scaffold is of significant interest in the development of radiotracers for Positron Emission Tomography (PET) imaging, a noninvasive technique that allows for the visualization and quantification of physiological processes at the molecular level. nih.govontosight.ai The ability to incorporate positron-emitting radionuclides, such as Carbon-11 (B1219553) (¹¹C) and Fluorine-18 (¹⁸F), into imidazo[1,2-a]pyridine derivatives has led to the development of novel PET probes for various biological targets. nih.govnih.gov

One notable application is in the imaging of the PI3K/mTOR pathway, which is often dysregulated in cancer. A carbon-11 labeled imidazo[1,2-a]pyridine derivative, [N-[¹¹C]7], has been synthesized and evaluated as a potential PET tracer for imaging PI3K/mTOR in cancer models. nih.gov The synthesis of this tracer involved the N-¹¹C-methylation of a precursor molecule using [¹¹C]methyl triflate. nih.gov This research highlights the potential of such tracers to aid in cancer diagnosis and monitor therapeutic response. nih.gov

Imidazo[1,2-a]pyridine derivatives have also been extensively explored for the development of PET radioligands for imaging β-amyloid plaques, a hallmark of Alzheimer's disease. nih.gov Several ¹⁸F-labeled radioligands based on the imidazo[1,2-a]pyridine core structure have been synthesized and evaluated for this purpose. nih.gov For example, substituted [¹⁸F]imidazo[1,2-a]pyridines have been developed to study the peripheral benzodiazepine (B76468) receptor (PBR), which is associated with neuroinflammation. acs.org One such derivative, [¹⁸F]12, showed promise as an imaging agent for PBR expression in neurodegenerative disorders. acs.org

Furthermore, radioiodinated imidazo[1,2-a]pyridine derivatives have been investigated for Single-Photon Emission Computed Tomography (SPECT) imaging, another nuclear medicine imaging technique. snmjournals.org For instance, DRM106, a 6-iodo-substituted imidazo[1,2-a]pyridine derivative, has been evaluated for its ability to detect Aβ deposition in a mouse model of Alzheimer's disease. snmjournals.org

The development of these radiolabeled compounds involves complex synthetic chemistry to incorporate the radioisotope into the precursor molecule. ontosight.ai The relatively short half-life of isotopes like ¹¹C (approximately 20.4 minutes) is ideal for real-time tracking of biological processes without prolonged radiation exposure. ontosight.ai The continuous research in this area aims to expand the understanding of various diseases and aid in the development of new therapeutic strategies. ontosight.ai

Future Directions and Research Perspectives for 7 Bromoimidazo 1,2 a Pyridine

The 7-bromoimidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. researchgate.net As research continues to evolve, several key areas are emerging that promise to unlock the full therapeutic potential of this versatile compound. Future efforts will likely concentrate on refining synthetic methodologies, exploring new biological roles, designing next-generation agents with improved properties, integrating advanced computational tools, and overcoming developmental hurdles.

Q & A

Q. Basic

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure.
  • Waste disposal : Halogenated waste must be segregated and treated via alkaline hydrolysis or incineration to prevent environmental release .
  • Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent degradation.

How can regioselective functionalization of this compound be achieved for library diversification?

Q. Advanced

  • Directed C–H activation : Pd/norbornene catalysis enables ortho-functionalization of the pyridine ring .
  • Protecting group strategies : Temporary silyl protection of the imidazole nitrogen directs electrophilic substitution to the 3-position .
  • Cross-coupling selectivity : Suzuki reactions favor the 2-position when using electron-rich boronic acids, while Sonogashira couplings target the 3-position .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.